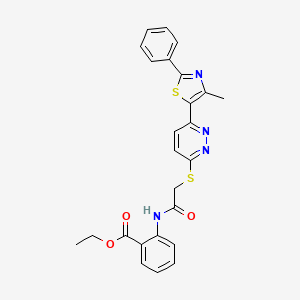![molecular formula C20H18N2O4 B2630716 2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902855-64-5](/img/structure/B2630716.png)
2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one” is a derivative of the pyrano-pyrimidine scaffold . Pyrano-pyrimidines are known for their significant biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .
Synthesis Analysis
The synthesis of similar coumarin-pyrimidine derivatives has been reported involving a four-component reaction. This includes 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol . All the synthesized compounds were well-characterized by IR, NMR, and mass spectroscopic techniques .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
- Novel Synthesis Techniques : Research has introduced novel methods for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, important heterocycles with antibacterial, fungicidal, and antiallergic properties. These compounds are synthesized through various routes, including the reduction of diones, cyclization of barbituric acid derivatives, and high-temperature condensation processes (Osyanin et al., 2014).
- Antimicrobial and Antitubercular Activity : Synthesis and evaluation of novel chromeno[2,3-d]pyrimidine derivatives have shown pronounced antitubercular and antimicrobial activities, indicating their potential as therapeutic agents against various bacterial and fungal infections (Kamdar et al., 2011).
Biological Activities and Pharmacological Applications
- Anticancer Properties : Studies have explored the synthesis of fused chromeno[4,3-d]pyrimidine derivatives, demonstrating their potential anticancer activities. This highlights the compound's relevance in developing novel chemotherapeutic agents (Sherif & Yossef, 2013).
- Antimicrobial and Anti-inflammatory Activities : Novel chromeno[2,3-d]pyrimidine derivatives have been synthesized with significant antimicrobial, anti-inflammatory, and analgesic activities, suggesting their utility in treating various infections and inflammatory conditions (Rajanarendar et al., 2012).
Chemical Structure and Fluorescence Properties
- Fluorescent Chromenopyrimidine Derivatives : The synthesis of new fluorescent chromenopyrimidine derivatives for potential applications in bioimaging and as fluorescent markers. These compounds exhibit interesting exchangeable intramolecular H-bonding, relevant for developing novel fluorescent materials (Zonouzi et al., 2013).
Eigenschaften
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-15-9-5-8-13(16(15)23)18-21-19(24)14-10-12-7-4-6-11(2)17(12)26-20(14)22-18/h4-9,23H,3,10H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKCYNEDXTGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-[(3,3-Dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2630635.png)


![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2630639.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630643.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2630646.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2630649.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2630650.png)



